molecular formula C18H17ClFNO B1327288 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-71-5

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone

Cat. No. B1327288
M. Wt: 317.8 g/mol
InChI Key: UQTVSKMPGZXHKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in various studies. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as reported in one study . Another research effort focused on the synthesis of a neuroleptic agent, which involved multiple steps including the Friedel-Crafts reaction and subsequent reactions to introduce the desired functional groups . Additionally, the synthesis of a (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone compound was achieved by oxidation of a benzo[b]thiophene derivative followed by nucleophilic addition reactions . A one-pot synthesis method was also developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrating a highly selective process suitable for industrial scale-up .

Molecular Structure Analysis

The molecular structure of the synthesized pyrrole derivative was characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) were performed to predict spectral and geometrical data, showing high correlations with experimental data . In another study, weak interactions such as O-H···N hydrogen bonds and C-F···π interactions were analyzed in compounds containing chlorophenyl and fluorophenyl groups .

Chemical Reactions Analysis

The reactivity of synthesized compounds towards various nucleophiles has been explored. For example, a benzo[b]thiophene sulfoxide underwent Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under different conditions, leading to functionalized benzo[b]thiophene derivatives . The study of weak interactions in certain compounds revealed the presence of significant intermolecular Cl···Cl interactions, which influence the overall reactivity and packing modes of the molecules .

Physical and Chemical Properties Analysis

The electrochemical study of the pyrrole derivative indicated good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition . Optical properties of synthesized pyrroles and a new BODIPY fluorophore were investigated, showing promising absorption and emission spectra, as well as nonlinear optical features . The intense red-shifted fluorescence emission of the BODIPY fluorophore was noted to be preserved in both solution and solid states .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Benzophenone derivatives, including compounds related to 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone, have been investigated for their antiproliferative activity against cancer cells. Specifically, a study by Al‐Ghorbani et al. (2016) found that certain benzophenones with fluoro and chloro groups exhibited significant antiproliferative activity. These compounds were shown to activate caspase-activated DNase, leading to DNA fragmentation and inhibition of tumor growth.

Transformation in Water Treatment

Research on benzophenones, including those structurally related to 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone, has also focused on their transformation during water treatment processes. Liu et al. (2016) in their study published in Chemosphere explored the transformation pathways of benzophenones in chlorination disinfection processes. The study found that the transformation of these compounds can lead to the formation of toxic by-products, highlighting the potential ecological risks associated with their presence in water.

Synthesis and Industrial Applications

The synthesis and applications of benzophenone derivatives in industrial processes have been explored in several studies. For instance, Karrer et al. (2000) developed a selective synthesis method for a chloro-fluoro benzophenone compound suitable for industrial scale-up, as detailed in the Journal of Fluorine Chemistry. This research demonstrates the relevance of these compounds in industrial chemistry, particularly in processes involving fluorination and Friedel–Crafts reactions.

Applications in Polymer Science

Benzophenone derivatives are also significant in polymer science. Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, using compounds including 4-chloro-4′-fluorobenzophenone. This research, published in Polymer, highlights the use of these compounds in creating high-performance polymers with potential applications in areas like proton exchange membranes.

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTVSKMPGZXHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643657
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone

CAS RN

898774-71-5
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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